molecular formula C12H19NO2 B1312484 1-(4-Butoxy-3-methoxyphenyl)methanamine CAS No. 854180-43-1

1-(4-Butoxy-3-methoxyphenyl)methanamine

Cat. No.: B1312484
CAS No.: 854180-43-1
M. Wt: 209.28 g/mol
InChI Key: KDBHTBKQLVCHLZ-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C12H19NO2. It is known for its unique structure, which includes a butoxy group and a methoxy group attached to a phenyl ring, along with a methanamine group.

Preparation Methods

The synthesis of 1-(4-Butoxy-3-methoxyphenyl)methanamine typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(4-Butoxy-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and butoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and varying temperatures depending on the desired reaction pathway. Major products formed from these reactions include substituted phenyl derivatives, alcohols, and amides .

Scientific Research Applications

1-(4-Butoxy-3-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .

Comparison with Similar Compounds

1-(4-Butoxy-3-methoxyphenyl)methanamine can be compared with similar compounds such as:

    4-Butoxy-3-methoxybenzylamine: Similar structure but lacks the methanamine group.

    4-Methoxybenzylamine: Contains a methoxy group but lacks the butoxy group.

    3-Methoxy-4-butoxyphenylamine: Similar functional groups but different positional isomers.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(4-butoxy-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBHTBKQLVCHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427977
Record name 1-(4-butoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854180-43-1
Record name 1-(4-butoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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